3-butyl-5-(4,5-dimethoxy-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 3-butyl-5-(4,5-dimethoxy-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione typically involves acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with substituted benzoylchlorides. This process is confirmed by elemental analysis, IR, ^1H NMR, and MS spectroscopy (Popov-Pergal et al., 2010).
Molecular Structure Analysis
The molecular structure of these derivatives is often complex and intricate. For instance, crystal structure determination using single-crystal X-ray diffraction data has been employed to understand the spatial arrangement and bonding in similar compounds (Popov-Pergal et al., 2010).
Scientific Research Applications
Antidiabetic Potential
Studies have revealed the synthesis of 5-substituted thiazolidine-2, 4-diones and their evaluation for hypoglycemic and hypolipidemic activities in genetically obese and diabetic mice. These compounds, including those with modifications on the 5-(4-oxybenzyl) moiety, showed substantial activity, suggesting their potential as antidiabetic agents (Sohda et al., 1982).
Antibacterial and Antimicrobial Activities
Research into (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties demonstrated general antibacterial activity against Gram-positive strains and some Gram-negative strains. These findings indicate the utility of thiazolidine derivatives in developing new antibacterial drugs (Trotsko et al., 2018).
Antiproliferative Effects
Novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized and showed potent antiproliferative activity against human cancer cell lines, suggesting their potential in cancer therapy (Chandrappa et al., 2008).
Antioxidant Properties
Thiazolidinone derivatives have been synthesized and evaluated as antioxidants for local base oil, demonstrating the potential of these compounds to improve the oxidative stability of industrial oils (Mohammed et al., 2019).
Molecular Docking and Design Studies
In silico design and molecular docking studies of thiazolidin-2,4-dione derivatives have shown potential antimicrobial and antiproliferative activities, underscoring the importance of these compounds in the design of new therapeutic agents (Kumar et al., 2022).
properties
IUPAC Name |
(5Z)-3-butyl-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-5-6-7-18-16(19)15(23-17(18)20)10-12-9-14(22-4)13(21-3)8-11(12)2/h8-10H,5-7H2,1-4H3/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGXZWLUBOXDPB-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2C)OC)OC)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2C)OC)OC)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-butyl-5-(4,5-dimethoxy-2-methylbenzylidene)-1,3-thiazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.